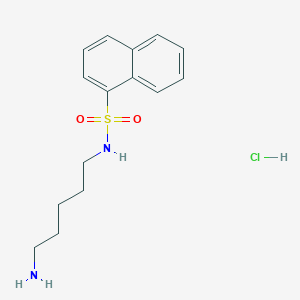

N-(5-Aminopentyl)-1-naphthalenesulfonamide Hydrochloride

Description

Properties

IUPAC Name |

N-(5-aminopentyl)naphthalene-1-sulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O2S.ClH/c16-11-4-1-5-12-17-20(18,19)15-10-6-8-13-7-2-3-9-14(13)15;/h2-3,6-10,17H,1,4-5,11-12,16H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REUUWWVXTNSSJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)NCCCCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20557228 | |

| Record name | N-(5-Aminopentyl)naphthalene-1-sulfonamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20557228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35517-11-4 | |

| Record name | N-(5-Aminopentyl)naphthalene-1-sulfonamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20557228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of N-(5-Aminopentyl)-1-naphthalenesulfonamide Hydrochloride (W-13)

Abstract

N-(5-Aminopentyl)-1-naphthalenesulfonamide, commonly known as W-13 in its hydrochloride salt form, is a pivotal chemical tool for dissecting calcium-dependent signaling pathways. As a member of the naphthalenesulfonamide class of inhibitors, its primary mechanism of action is the potent and reversible antagonism of calmodulin (CaM), a ubiquitous and essential calcium-binding messenger protein in all eukaryotic cells.[1] This guide provides an in-depth examination of the molecular interactions between W-13 and calmodulin, the downstream cellular consequences of this inhibition, and standardized protocols for validating its activity. We will explore how W-13 serves as an indispensable agent for researchers in cell biology, pharmacology, and drug development to probe the multifaceted roles of calmodulin in health and disease.

Introduction: The Central Role of Calcium and Calmodulin Signaling

Calcium (Ca²⁺) is a critical second messenger that governs a vast array of cellular processes, including gene expression, muscle contraction, cell proliferation, and apoptosis.[1][2] The cell maintains a steep electrochemical gradient, with intracellular Ca²⁺ concentrations at rest (10-100 nM) being several orders of magnitude lower than extracellular levels (1-2 mM).[2] Upon stimulation, transient influxes of Ca²⁺ into the cytoplasm act as signals that are decoded by a host of specialized calcium-sensor proteins.[3]

Among the most important of these sensors is Calmodulin (CaM).[3] CaM is a small, highly conserved acidic protein that translates the upstream calcium signal into a downstream cellular response.[4] It does not possess intrinsic enzymatic activity; instead, upon binding Ca²⁺, CaM undergoes a significant conformational change, enabling it to bind to and modulate the activity of hundreds of different target proteins, including protein kinases, phosphatases, and phosphodiesterases.[3][4] Given its central role, the ability to selectively inhibit CaM function is crucial for elucidating the specific contributions of CaM-dependent pathways. Naphthalenesulfonamides like W-13 provide this capability, acting as cell-permeable, reversible antagonists that allow for temporal control over CaM activity in experimental systems.[5]

Core Mechanism of Action: Interception of the Ca²⁺/Calmodulin Complex

The inhibitory action of W-13 is intrinsically linked to the activation state of Calmodulin itself. The mechanism can be dissected into a two-step process involving both calcium and the structural dynamics of CaM.

Step 1: Calcium-Induced Conformational Change in Calmodulin In its resting state (apo-CaM), the protein exists in a conformation where its hydrophobic domains are largely concealed. When intracellular Ca²⁺ levels rise, Ca²⁺ ions bind to CaM's four characteristic EF-hand motifs.[2] This binding event induces a profound conformational shift, exposing hydrophobic patches on the surface of the CaM molecule.[3][4] It is these newly exposed hydrophobic sites that are crucial for interacting with and activating its downstream target enzymes.[1]

Step 2: W-13 Binding and Competitive Antagonism W-13 exerts its inhibitory effect by targeting these exposed hydrophobic regions on the activated Ca²⁺/CaM complex. The naphthalenesulfonamide portion of the W-13 molecule intercalates into these pockets. By physically occupying these sites, W-13 competitively prevents the Ca²⁺/CaM complex from binding to its target proteins, such as myosin light chain kinase (MLCK) or CaM-dependent phosphodiesterase (PDE1).[5][6] This steric hindrance is the primary basis of its antagonist function, effectively silencing the downstream signal transduction cascade.

This mechanism underscores a critical experimental consideration: the efficacy of W-13 is dependent on the presence of calcium. In the absence of Ca²⁺, CaM remains in its inactive conformation, the hydrophobic binding sites for W-13 are not exposed, and inhibition cannot occur.

Caption: Mechanism of W-13 inhibition of the Calmodulin signaling pathway.

Quantitative Data & Cellular Effects

W-13 is characterized as a moderately potent inhibitor. Its efficacy is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce the activity of a target enzyme by 50%.[7] The IC₅₀ values for W-13 are dependent on the specific CaM-dependent enzyme being assayed.

| Target Enzyme | IC₅₀ Value (µM) | Organism/System |

| Ca²⁺-Calmodulin-dependent Phosphodiesterase | 68 | In Vitro |

| Myosin Light Chain Kinase (MLCK) | 58 | In Vitro |

| Table 1: Reported IC₅₀ values for W-13 against common Calmodulin-dependent enzymes. Data sourced from Tocris Bioscience and Calbiochem product information.[5][8] |

The cellular consequences of CaM inhibition by W-13 are pleiotropic, reflecting the wide range of processes regulated by calmodulin. Researchers have utilized W-13 to demonstrate CaM's involvement in:

-

Cell Cycle Progression: W-13 has been shown to induce G1 phase cell cycle arrest.[9]

-

Apoptosis: Treatment with W-13 can induce apoptosis through caspase activation, partly by elevating intracellular calcium levels and depolarizing the mitochondrial membrane.[9]

-

Cancer Cell Growth: The compound inhibits the growth of certain cancer cells, including tamoxifen-resistant breast cancer and multiple myeloma.[8][9]

-

NF-κB Activity: W-13 can inhibit the activity of the transcription factor NF-κB, which is crucial in immune responses and cell survival.[10]

Experimental Protocols for Mechanism Validation

To ensure scientific rigor, the mechanism of action of W-13 should be validated empirically. The following protocol outlines a standard in vitro assay to quantify the inhibition of a CaM-dependent enzyme.

Protocol: In Vitro Inhibition of Calmodulin-Dependent Phosphodiesterase 1 (PDE1)

This protocol provides a framework for measuring the IC₅₀ of W-13 by assessing its ability to inhibit the activity of CaM-activated PDE1, which hydrolyzes cyclic AMP (cAMP).

A. Materials & Reagents:

-

Recombinant Bovine Brain Phosphodiesterase 1A (PDE1A)

-

Bovine Brain Calmodulin (CaM)

-

W-13 Hydrochloride (Stock solution in DMSO or water)

-

cAMP (Substrate)

-

5'-Nucleotidase (from Crotalus atrox venom)

-

Assay Buffer: 40 mM Tris-HCl (pH 8.0), 100 mM Imidazole, 3 mM MgCl₂, 1 mM CaCl₂

-

Phosphate detection reagent (e.g., Malachite Green)

-

96-well microplate

-

Microplate reader

B. Step-by-Step Methodology:

-

Prepare W-13 Dilutions: Create a serial dilution of the W-13 stock solution in the Assay Buffer to achieve a range of final concentrations (e.g., from 1 µM to 500 µM). Include a vehicle control (buffer with DMSO, if used).

-

Prepare Reaction Mix: In a microcentrifuge tube, prepare a master mix containing Assay Buffer, Calmodulin (final concentration ~1 µg/mL), and PDE1A enzyme (concentration determined empirically for linear reaction kinetics).

-

Assay Setup in Microplate:

-

Blank Wells: Add 50 µL of Assay Buffer.

-

Control Wells (100% Activity): Add 40 µL of the Reaction Mix and 10 µL of the vehicle control.

-

Inhibitor Wells: Add 40 µL of the Reaction Mix and 10 µL of the respective W-13 dilution.

-

-

Enzyme Activation: Pre-incubate the plate at 37°C for 10 minutes to allow W-13 to bind to the Ca²⁺/CaM complex and for the complex to activate the PDE1 enzyme.

-

Initiate PDE Reaction: Add 25 µL of cAMP substrate to all wells (except the blank) to initiate the hydrolysis reaction.

-

Incubate: Incubate the plate at 37°C for 20-30 minutes. The precise time should be within the linear range of the enzyme reaction.

-

Initiate 5'-Nucleotidase Reaction: Add 25 µL of 5'-Nucleotidase to all wells. This enzyme converts the AMP product from the first reaction into adenosine and inorganic phosphate (Pi). Incubate for an additional 10 minutes at 37°C.

-

Detect Inorganic Phosphate: Stop the reaction and detect the generated phosphate by adding 100 µL of a Malachite Green reagent. Allow color to develop for 15-20 minutes at room temperature.

-

Data Acquisition: Measure the absorbance at the appropriate wavelength for the detection reagent (e.g., ~620-650 nm).

-

Data Analysis:

-

Subtract the average absorbance of the blank wells from all other readings.

-

Calculate the percent inhibition for each W-13 concentration relative to the vehicle control (100% activity).

-

Plot the percent inhibition against the logarithm of the W-13 concentration and fit the data using a non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value.[7][11]

-

Caption: Experimental workflow for determining the IC₅₀ of W-13.

Conclusion and Future Perspectives

N-(5-Aminopentyl)-1-naphthalenesulfonamide (W-13) operates through a well-defined mechanism of action: the calcium-dependent, competitive inhibition of Calmodulin. By binding to hydrophobic sites on the activated Ca²⁺/CaM complex, it effectively prevents the activation of a multitude of downstream enzymes. This makes W-13 and related naphthalenesulfonamides powerful and indispensable tools for probing the intricate network of calcium-calmodulin signaling. While newer and more potent inhibitors have been developed, the foundational understanding derived from studies using W-13 continues to inform current research into the pathological roles of CaM in cancer, cardiovascular disease, and neurological disorders. Future work may focus on developing CaM antagonists with greater selectivity for specific CaM-target protein interactions, allowing for even finer dissection of these critical signaling pathways.

References

-

O'Day, D. H. (2021). Calmodulin: The switch button of calcium signaling. Cellular Signalling, 85, 110057. Available at: [Link]

-

Wikipedia. (n.d.). Calmodulin. Retrieved from [Link]

-

JoVE. (2023). Video: Calmodulin-dependent Signaling. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). Signaling: Calcium and Calmodulin. Retrieved from [Link]

-

Slideshare. (n.d.). Calmodulin. Retrieved from [Link]

-

Kikuchi, J., et al. (2014). Calmodulin antagonists induce cell cycle arrest and apoptosis in vitro and inhibit tumor growth in vivo in human multiple myeloma. BMC Cancer, 14, 885. Available at: [Link]

-

Williams, S. A., et al. (2000). Evidence for Unique Calmodulin-Dependent Nuclear Factor-κB Regulation in WEHI-231 B Cells. The Journal of Immunology, 165(11), 6215-6222. Available at: [Link]

-

Prozialeck, W. C., & Weiss, B. (1982). Differential inhibition of calcium-dependent and calmodulin-dependent enzymes by drug-calmodulin adducts. Journal of Pharmacology and Experimental Therapeutics, 222(3), 509-516. Available at: [Link]

-

Wikipedia. (n.d.). IC50. Retrieved from [Link]

Sources

- 1. Calmodulin - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Calmodulin: The switch button of calcium signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Video: Calmodulin-dependent Signaling [jove.com]

- 5. W-13, Hydrochloride [sigmaaldrich.com]

- 6. Differential inhibition of calcium-dependent and calmodulin-dependent enzymes by drug-calmodulin adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. IC50 - Wikipedia [en.wikipedia.org]

- 8. W-13 hydrochloride | Calcium Binding Proteins | Tocris Bioscience [tocris.com]

- 9. Calmodulin antagonists induce cell cycle arrest and apoptosis in vitro and inhibit tumor growth in vivo in human multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to N-(5-Aminopentyl)-1-naphthalenesulfonamide Hydrochloride: A Calmodulin Antagonist for Research and Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calmodulin (CaM) is a ubiquitous and highly conserved calcium-binding protein that acts as a primary sensor of intracellular Ca²⁺ signals in all eukaryotic cells.[1] Upon binding to Ca²⁺, CaM undergoes a conformational change, enabling it to interact with and modulate the activity of a vast array of downstream target proteins, thereby regulating numerous critical cellular processes.[2][3] These processes include signal transduction, smooth muscle contraction, gene expression, and cell cycle progression.[1][4] Given its central role in cellular signaling, the pharmacological inhibition of calmodulin has become a valuable tool for dissecting Ca²⁺-dependent pathways and presents a promising avenue for therapeutic intervention in various diseases, including cancer and cardiovascular disorders.[5][6] This technical guide provides a comprehensive overview of N-(5-Aminopentyl)-1-naphthalenesulfonamide Hydrochloride, a member of the naphthalenesulfonamide class of calmodulin antagonists. We will delve into its mechanism of action, provide detailed protocols for its application in key biochemical assays, and discuss its utility as a research tool.

The Calmodulin Signaling Axis: A Symphony of Calcium

The intracellular concentration of free Ca²⁺ is tightly regulated and typically maintained at a low level (around 100 nM) in resting cells.[7] Various stimuli can trigger a rapid and transient increase in intracellular Ca²⁺, which is then interpreted by calcium-binding proteins like calmodulin.[7]

Calmodulin is a small, acidic protein with four EF-hand motifs, each capable of binding a single Ca²⁺ ion. The binding of Ca²⁺ to calmodulin is cooperative and induces a significant conformational change, exposing hydrophobic patches on the protein's surface. This Ca²⁺-activated calmodulin (Ca²⁺/CaM) complex is the biologically active form that interacts with a multitude of target proteins, including:

-

Protein Kinases: Such as myosin light chain kinase (MLCK) and Ca²⁺/calmodulin-dependent protein kinases (CaMKs).[1]

-

Protein Phosphatases: Like calcineurin (PP2B).

-

Cyclic Nucleotide Phosphodiesterases (PDEs): Specifically, the Ca²⁺/calmodulin-dependent PDE1 family.[8]

-

Ion Channels and Pumps: Including plasma membrane Ca²⁺-ATPases.

The interaction of the Ca²⁺/CaM complex with its targets leads to their activation or inhibition, thus propagating the calcium signal and eliciting a specific cellular response.

Figure 1: The Calmodulin Signaling Pathway.

N-(5-Aminopentyl)-1-naphthalenesulfonamide: Mechanism of Antagonism

N-(5-Aminopentyl)-1-naphthalenesulfonamide belongs to a class of compounds known as naphthalenesulfonamides, which are well-characterized calmodulin antagonists.[4] The inhibitory action of these compounds is primarily attributed to their ability to bind to the Ca²⁺/CaM complex, thereby preventing its interaction with downstream targets.

The mechanism of inhibition is rooted in the hydrophobic interactions between the naphthalenesulfonamide moiety and the exposed hydrophobic patches on the activated calmodulin. The length of the alkylamino chain plays a crucial role in the potency of these antagonists. For instance, W-7 (N-(6-aminohexyl)-5-chloro-1-naphthalenesulfonamide) is a more potent calmodulin antagonist than its shorter-chain analog, W-5 (N-(6-aminohexyl)-1-naphthalenesulfonamide).[2] The compound of focus, with its five-carbon pentyl chain, fits within this series of antagonists.

It is important to note that while the primary mechanism of action is through calmodulin antagonism, at higher concentrations, some naphthalenesulfonamides may exhibit off-target effects, including direct inhibition of certain protein kinases by competing with ATP.[5]

Figure 2: Mechanism of Calmodulin Antagonism.

Quantitative Data

| Compound | Target Enzyme | IC₅₀ (µM) | Reference |

| W-5 Hydrochloride | Ca²⁺-calmodulin dependent PDE | 240 | |

| W-7 Hydrochloride | Myosin Light Chain Kinase | 25 | [9] |

| W-13 Hydrochloride | Ca²⁺-calmodulin dependent PDE | 68 | [10] |

| Calmidazolium Chloride | CaM-dependent Phosphodiesterase | 0.15 | [10] |

Note: The IC₅₀ values can vary depending on the specific assay conditions, such as the concentrations of calmodulin and the target enzyme.

Experimental Protocols

The following protocols provide detailed methodologies for utilizing N-(5-Aminopentyl)-1-naphthalenesulfonamide Hydrochloride in common in vitro assays to study calmodulin function.

In Vitro Calmodulin-Dependent Phosphodiesterase (PDE1) Inhibition Assay

This assay measures the ability of the antagonist to inhibit the activity of a key calmodulin target, PDE1, which hydrolyzes cyclic nucleotides like cAMP.

Principle: In the presence of Ca²⁺ and calmodulin, PDE1 becomes active and hydrolyzes its substrate. The antagonist will inhibit this activation, leading to a decrease in substrate hydrolysis, which can be quantified.

Materials:

-

Purified Calmodulin

-

Purified PDE1

-

N-(5-Aminopentyl)-1-naphthalenesulfonamide Hydrochloride

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM CaCl₂

-

Substrate: e.g., cAMP

-

Detection Reagents (specific to the chosen method, e.g., colorimetric or fluorescent)

-

96-well microplate

-

Plate reader

Procedure:

-

Prepare Antagonist Dilutions: Prepare a serial dilution of N-(5-Aminopentyl)-1-naphthalenesulfonamide Hydrochloride in the assay buffer to achieve a range of final concentrations (e.g., 1 µM to 500 µM).

-

Reaction Setup: In a 96-well plate, add the following components in order:

-

Assay Buffer

-

Calmodulin (final concentration typically 1-10 µg/mL)

-

N-(5-Aminopentyl)-1-naphthalenesulfonamide Hydrochloride or vehicle control (e.g., DMSO or water)

-

Pre-incubate for 10-15 minutes at 30°C.

-

Add PDE1 enzyme.

-

-

Initiate Reaction: Add the cAMP substrate to all wells to start the reaction.

-

Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.

-

Stop Reaction: Terminate the reaction according to the specific detection kit's instructions (e.g., by adding a stop solution).

-

Detection: Measure the amount of hydrolyzed or remaining substrate using a plate reader at the appropriate wavelength.

-

Data Analysis:

-

Calculate the percentage of inhibition for each antagonist concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the antagonist concentration.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve.

-

Figure 3: Workflow for a Calmodulin-Dependent PDE1 Inhibition Assay.

Calmodulin-Sepharose Pull-Down Assay

This assay qualitatively or semi-quantitatively assesses the inhibition of the interaction between calmodulin and a known calmodulin-binding protein (CBP).

Principle: Calmodulin is immobilized on Sepharose beads. In the presence of Ca²⁺, a CBP will bind to the calmodulin-beads. The antagonist will compete for binding to calmodulin, reducing the amount of CBP that is pulled down with the beads.

Materials:

-

Calmodulin-Sepharose 4B beads

-

Binding Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 2 mM CaCl₂

-

Elution Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM EGTA

-

Wash Buffer: Same as Binding Buffer

-

Purified Calmodulin-Binding Protein (CBP)

-

N-(5-Aminopentyl)-1-naphthalenesulfonamide Hydrochloride

-

Microcentrifuge tubes

-

SDS-PAGE and Western Blotting reagents

Procedure:

-

Bead Preparation:

-

Resuspend the Calmodulin-Sepharose beads in Binding Buffer.

-

Aliquot the desired amount of bead slurry into microcentrifuge tubes.

-

Wash the beads twice with Binding Buffer by centrifugation (e.g., 500 x g for 1 minute) and aspiration of the supernatant.

-

-

Binding Reaction:

-

To the washed beads, add the purified CBP and varying concentrations of N-(5-Aminopentyl)-1-naphthalenesulfonamide Hydrochloride or vehicle control.

-

Ensure the final volume is consistent across all tubes and that the Binding Buffer is used.

-

Incubate on a rotator at 4°C for 1-2 hours.

-

-

Washing:

-

Pellet the beads by centrifugation.

-

Carefully remove the supernatant (this is the "unbound" fraction and can be saved for analysis).

-

Wash the beads three times with Wash Buffer to remove non-specifically bound proteins.

-

-

Elution:

-

After the final wash, add Elution Buffer to the beads to chelate Ca²⁺ and release the bound CBP.

-

Incubate for 10-15 minutes at room temperature with occasional vortexing.

-

Centrifuge to pellet the beads and collect the supernatant (this is the "eluted" fraction).

-

-

Analysis:

-

Analyze the "unbound" and "eluted" fractions by SDS-PAGE followed by Coomassie staining or Western blotting for the CBP.

-

A successful antagonism will show a dose-dependent increase of the CBP in the "unbound" fraction and a corresponding decrease in the "eluted" fraction.

-

Applications in Research and Drug Development

N-(5-Aminopentyl)-1-naphthalenesulfonamide Hydrochloride and related compounds are invaluable tools for:

-

Validating Calmodulin's Role in Cellular Pathways: By observing the effect of the antagonist on a specific cellular process, researchers can infer the involvement of calmodulin.

-

Studying the Regulation of Calmodulin-Dependent Enzymes: These antagonists are essential for in vitro studies of kinases, phosphatases, and PDEs that are regulated by calmodulin.[4]

-

Cancer Research: Calmodulin is implicated in cell proliferation and survival. Antagonists have been shown to induce cell cycle arrest and apoptosis in cancer cell lines, suggesting a potential therapeutic avenue.[5]

-

Cardiovascular Research: Calmodulin plays a key role in smooth muscle contraction and cardiac function. Its antagonists are used to study these processes and the pathophysiology of cardiovascular diseases.[11]

-

Neuroscience: Calmodulin is involved in neurotransmitter release and synaptic plasticity. Antagonists can be used to probe these functions.

Conclusion

N-(5-Aminopentyl)-1-naphthalenesulfonamide Hydrochloride is a potent and well-characterized calmodulin antagonist that serves as a critical tool for researchers in numerous fields. Its ability to specifically inhibit the Ca²⁺/CaM complex allows for the targeted investigation of calmodulin-dependent signaling pathways. By understanding its mechanism of action and employing the detailed protocols provided in this guide, scientists can effectively utilize this compound to advance our understanding of cellular regulation and explore novel therapeutic strategies.

References

-

Wikipedia. (n.d.). Calmodulin. Retrieved from [Link]

-

JoVE. (2023). Calmodulin-dependent Signaling. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). Signaling: Calcium and Calmodulin. Retrieved from [Link]

-

Hidaka, H., & Tanaka, T. (1983). Naphthalenesulfonamides as calmodulin antagonists. Methods in Enzymology, 102, 185–194. [Link]

-

Springer Nature Experiments. (n.d.). Determination of Ca2+/Calmodulin-Stimulated Phosphodiesterase Activity in Intact Cells. Retrieved from [Link]

-

Kaleka, K. S., et al. (2022). Pull-Down: Calmodulin-Binding Proteins l Protocol Preview. JoVE. [Link]

-

Bautista-Carbajal, P., et al. (2017). The calmodulin antagonist W-7 (N-(6-aminohexyl)-5-chloro-1-naphthalenesulfonamide hydrochloride) inhibits DENV infection in Huh-7 cells. Virology, 501, 188-198. [Link]

-

Albouz, S., et al. (1989). Calmodulin antagonist W-7 inhibits lysosomal sphingomyelinase activity in C6 glioma cells. Journal of Neurochemistry, 52(5), 1645-1647. [Link]

-

Yokokura, S., et al. (2014). Calmodulin antagonists induce cell cycle arrest and apoptosis in vitro and inhibit tumor growth in vivo in human multiple myeloma. BMC Cancer, 14, 882. [Link]

-

Tanaka, T., & Hidaka, H. (1980). Hydrophobic interaction of the Ca2+-calmodulin complex with calmodulin antagonists. Naphthalenesulfonamide derivatives. The Journal of Biological Chemistry, 255(23), 11078–11080. [Link]

-

Cytoskeleton, Inc. (n.d.). Calmodulin Resin. G-Biosciences. [Link]

-

Ohmori, K., et al. (1983). Calmodulin antagonists enhance calcium binding to calmodulin. Pharmacology, 27(3), 125–129. [Link]

-

Movsesian, M. A., et al. (2017). Phosphodiesterase 1C integrates store-operated calcium entry and cAMP signaling in leading-edge protrusions of migrating human arterial myocytes. The Journal of Biological Chemistry, 292(38), 15818–15830. [Link]

-

Vincenzi, F. F. (1981). Calmodulin pharmacology. Cell Calcium, 2(4), 387–409. [Link]

-

Sharma, R. K., & Wang, J. H. (1998). In vitro generation of an active calmodulin-independent phosphodiesterase from brain calmodulin-dependent phosphodiesterase (PDE1A2) by m-calpain. Biochemical and Biophysical Research Communications, 243(2), 523–526. [Link]

-

Sharma, R. K. (2000). Calmodulin-dependent cyclic nucleotide phosphodiesterase (PDE1). Frontiers in Bioscience, 5, D825–D836. [Link]

-

Kaleka, K. S., et al. (2012). Pull-down of Calmodulin-binding Proteins. Journal of Visualized Experiments, (59), e3502. [Link]

-

Hidaka, H., et al. (1981). N-(6-aminohexyl)-5-chloro-1-naphthalenesulfonamide, a calmodulin antagonist, inhibits cell proliferation. Proceedings of the National Academy of Sciences of the United States of America, 78(7), 4354–4357. [Link]

-

Asano, M. (1989). Divergent pharmacological effects of three calmodulin antagonists, N-(6-aminohexyl)-5-chloro-1-naphthalenesulfonamide (W-7), chlorpromazine and calmidazolium, on isometric tension development and myosin light chain phosphorylation in intact bovine tracheal smooth muscle. The Journal of Pharmacology and Experimental Therapeutics, 251(2), 764–773. [Link]

-

Asano, M., & Hidaka, H. (1985). Pharmacological Properties of N-(6-aminohexyl)-5-chloro-1-naphthalenesulfonamide (W-7), a Calmodulin Antagonist in Arterial Strips From Rats and Rabbits. The Journal of Pharmacology and Experimental Therapeutics, 234(2), 476–484. [Link]

Sources

- 1. protocol-online.org [protocol-online.org]

- 2. W-5 hydrochloride |W-5; W5 | Calmodulin (CaM) antagonist | Hello Bio [hellobio.com]

- 3. Pull-down of Calmodulin-binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Naphthalenesulfonamides as calmodulin antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Calmodulin antagonists induce cell cycle arrest and apoptosis in vitro and inhibit tumor growth in vivo in human multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Calmodulin pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Determination of Ca2+/Calmodulin-Stimulated Phosphodiesterase Activity in Intact Cells | Springer Nature Experiments [experiments.springernature.com]

- 8. Calmodulin-dependent cyclic nucleotide phosphodiesterase (PDE1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Pharmacological properties of N-(6-aminohexyl)-5-chloro-1-naphthalenesulfonamide (W-7), a calmodulin antagonist in arterial strips from rats and rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to W-7 Hydrochloride's Role in Inhibiting Ca²⁺-Calmodulin-Dependent Phosphodiesterase

This guide provides a comprehensive technical overview of W-7 hydrochloride, a pivotal chemical tool for investigating calcium signaling pathways. We will delve into the molecular mechanics of its inhibitory action on Ca²⁺-Calmodulin-dependent phosphodiesterase (PDE1), detail robust experimental protocols for its characterization, and offer insights into the causality behind methodological choices for researchers, scientists, and drug development professionals.

The Landscape: Ca²⁺, Calmodulin, and Phosphodiesterase Signaling

Cellular function is exquisitely orchestrated by second messengers, with calcium ions (Ca²⁺) and cyclic nucleotides (cAMP and cGMP) playing central roles. The crosstalk between these two major signaling systems is critical for processes ranging from smooth muscle contraction to neuronal plasticity and inflammatory responses.[1][2]

At the heart of Ca²⁺ signaling lies Calmodulin (CaM), a highly conserved, ubiquitous calcium-binding protein.[3][4] CaM acts as the primary intracellular Ca²⁺ sensor; upon binding up to four calcium ions, it undergoes a significant conformational change, exposing hydrophobic domains that allow it to interact with and modulate the activity of over 300 target proteins.[3][5][6]

One of the most important families of CaM target enzymes is the Ca²⁺-Calmodulin-dependent phosphodiesterases, or PDE1.[1] PDEs are responsible for degrading cyclic nucleotides, thus terminating their signaling. By activating PDE1, the Ca²⁺-CaM complex directly reduces intracellular levels of cAMP and cGMP, providing a direct regulatory link between Ca²⁺ and cyclic nucleotide pathways.[2][5]

Figure 1: The canonical activation pathway of PDE1. An increase in intracellular calcium leads to the formation of the active Ca²⁺-Calmodulin complex, which in turn binds to and activates PDE1, leading to the degradation of cyclic nucleotides.

W-7 Hydrochloride: A Calmodulin-Directed Antagonist

N-(6-aminohexyl)-5-chloro-1-naphthalenesulfonamide hydrochloride, commonly known as W-7 hydrochloride, is a cell-permeable naphthalenesulfonamide derivative. It is widely recognized and utilized as a selective antagonist of Calmodulin.[7][8]

It is critical to understand that W-7 does not directly inhibit PDE1 or other CaM-dependent enzymes. Instead, its mechanism of action is rooted in its ability to bind directly to Calmodulin in a Ca²⁺-dependent manner. Structural studies have revealed that W-7 inserts its chloronaphthalene ring into the deep hydrophobic pockets of CaM that are exposed upon Ca²⁺ binding.[9] These are the very same pockets that are responsible for recognizing and binding target enzymes like PDE1 and Myosin Light Chain Kinase (MLCK).[9] By competitively occupying these sites, W-7 effectively prevents CaM from interacting with and activating its downstream targets.

Figure 2: Mechanism of PDE1 inhibition by W-7 hydrochloride. W-7 binds to the active Ca²⁺-CaM complex, preventing its association with PDE1 and thereby blocking enzyme activation.

W-7 exhibits competitive inhibition with respect to CaM's target enzymes, with a reported Ki value of 300 μM for Ca²⁺/calmodulin-dependent phosphodiesterase.[7][10] This characteristic makes it an invaluable tool for dissecting CaM-dependent signaling events.

Quantitative Profile of W-7 Hydrochloride

The efficacy and selectivity of an inhibitor are best understood through its quantitative parameters. W-7 demonstrates a preference for CaM-dependent enzymes, though it is not exclusively specific. Its inhibitory concentrations against key CaM targets provide a clear picture of its functional profile in vitro.

| Target Enzyme | Parameter | Value | Reference(s) |

| Ca²⁺-Calmodulin-Dependent Phosphodiesterase (PDE1) | IC₅₀ | 28 µM | [7][8][11][12] |

| Myosin Light Chain Kinase (MLCK) | IC₅₀ | 51 µM | [7][8][11][12] |

| Ca²⁺-Calmodulin-Dependent Phosphodiesterase (PDE1) | Kᵢ (competitive) | 300 µM | [7][10] |

Table 1: Summary of reported in vitro inhibitory constants for W-7 hydrochloride against key Calmodulin-dependent enzymes. The IC₅₀ values indicate the concentration required to inhibit 50% of the enzyme's activity under specific assay conditions.

Experimental Workflow: Measuring PDE1 Inhibition by W-7

To validate the inhibitory effect of W-7 on PDE1 activity, a robust and reproducible biochemical assay is essential. Modern luminescence-based assays, such as the PDE-Glo™ Phosphodiesterase Assay, offer high sensitivity and a streamlined workflow suitable for inhibitor profiling.[13]

The core principle of this assay is a two-step enzymatic process. First, PDE1 hydrolyzes its substrate (cAMP or cGMP). In the second step, the resulting monophosphate (5'-AMP or 5'-GMP) is converted to ATP by a proprietary kinase. This newly synthesized ATP is then used as a substrate for luciferase, generating a luminescent signal that is directly proportional to the amount of monophosphate produced, and thus directly proportional to PDE activity. An inhibitor like W-7 will reduce PDE1 activity, leading to a decrease in the luminescent signal.

Figure 3: A generalized experimental workflow for determining the IC₅₀ of W-7 hydrochloride against Ca²⁺-CaM-dependent PDE1 using a luminescence-based assay.

Detailed Step-by-Step Protocol

This protocol is a representative methodology for determining the IC₅₀ of W-7 against a Ca²⁺-CaM-dependent PDE, such as PDE1A.

A. Reagent Preparation:

-

Assay Buffer: Prepare a buffer conducive to PDE1 activity (e.g., 40 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA). Causality: Tris provides stable pH buffering. Mg²⁺ is a required cofactor for PDE catalytic activity. BSA is included to prevent non-specific adsorption of the enzyme to plate wells.

-

Enzyme Solution: Reconstitute purified human recombinant PDE1A and Calmodulin in Assay Buffer to a working concentration. The final concentration should be determined empirically to ensure the reaction is in the linear range.

-

Calcium Solution: Prepare a stock solution of CaCl₂ (e.g., 10 mM) in water. The final assay concentration should be sufficient to fully saturate Calmodulin (e.g., 100 µM).

-

Substrate Solution: Prepare a stock of cAMP or cGMP in Assay Buffer. The final concentration in the assay should be at or below the Km of the enzyme for that substrate to ensure sensitivity to competitive inhibitors.

-

W-7 Hydrochloride Stock: Prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent like DMSO or water. Subsequently, create a serial dilution series to test a range of concentrations (e.g., from 1 µM to 300 µM). Causality: A wide concentration range is essential for accurately defining the full dose-response curve and calculating the IC₅₀.

-

Detection Reagents: Use a commercial kit like PDE-Glo™ (Promega) and prepare the reagents according to the manufacturer's instructions.

B. Assay Procedure (96-well plate format):

-

Enzyme/Cofactor Mix: In a microcentrifuge tube, prepare a master mix containing Assay Buffer, PDE1A enzyme, Calmodulin, and CaCl₂.

-

Plate Setup:

-

Add 25 µL of the Enzyme/Cofactor Mix to each well of a white, opaque 96-well plate.

-

Add 5 µL of the W-7 hydrochloride serial dilutions to the appropriate wells. For control wells, add 5 µL of the vehicle (e.g., DMSO). Include "no inhibitor" (100% activity) and "no enzyme" (background) controls.

-

-

Inhibitor Pre-incubation: Gently mix the plate and incubate for 15-20 minutes at room temperature. Causality: This step allows the inhibitor to reach binding equilibrium with Calmodulin before the enzymatic reaction begins.

-

Reaction Initiation: Add 20 µL of the cAMP/cGMP substrate solution to all wells to start the reaction.

-

Enzymatic Reaction: Incubate the plate at 30°C for 30-60 minutes. The time should be optimized to ensure substrate consumption is below 20% to maintain initial velocity kinetics.

-

Reaction Termination & Detection:

-

Add 50 µL of the PDE-Glo™ Termination/Detection Reagent to each well. This reagent stops the PDE reaction and initiates the conversion of 5'-AMP to ATP.

-

Incubate at room temperature for 20 minutes to allow for complete ATP generation.

-

-

Signal Measurement: Measure the luminescence using a plate reader.

C. Data Analysis:

-

Subtract the background luminescence (no enzyme control) from all other readings.

-

Normalize the data by setting the "no inhibitor" control as 100% activity.

-

Plot the percent inhibition against the logarithm of the W-7 concentration.

-

Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value.

Field Insights: Specificity, Limitations, and Broader Effects

While W-7 is a cornerstone tool for studying Calmodulin, it is not without its limitations. As the data in Table 1 shows, the IC₅₀ for MLCK is only about two-fold higher than for PDE1, indicating a lack of high specificity between these two CaM-dependent enzymes.[7][8] Therefore, interpreting results from cellular or in vivo experiments requires caution, as observed effects could be due to the inhibition of multiple CaM-dependent pathways.[14][15]

Furthermore, at higher concentrations, W-7 has been reported to have off-target effects independent of Calmodulin, such as directly affecting ion channels or other enzymes.[16][17][18] For this reason, it is crucial to use the lowest effective concentration possible and to include appropriate controls, such as its less active analog, W-5 (N-(6-aminohexyl)-1-naphthalenesulfonamide), to help differentiate CaM-specific effects from non-specific ones.[14]

Despite these limitations, W-7 remains an indispensable chemical probe. Its ability to permeate cells and effectively shut down CaM-dependent signaling provides a powerful method for elucidating the role of the Ca²⁺-Calmodulin axis in a multitude of biological contexts, including cell proliferation, apoptosis, and smooth muscle relaxation.[7][10]

Conclusion

W-7 hydrochloride serves as a classic and effective antagonist of Calmodulin function. Its inhibitory action on Ca²⁺-Calmodulin-dependent phosphodiesterase is not direct but occurs through competitive binding to the hydrophobic domains of activated Calmodulin, preventing the subsequent activation of PDE1. This guide has provided the mechanistic basis for this inhibition, a quantitative profile of its activity, and a detailed, validated protocol for its experimental characterization. By understanding both the power and the limitations of this tool, researchers can continue to effectively dissect the intricate and vital signaling nexus of calcium and cyclic nucleotides.

References

-

Title: Solution structure of calmodulin-W-7 complex: the basis of diversity in molecular recognition Source: National Library of Medicine URL: [Link]

-

Title: Role of domain 3 of calmodulin in activation of calmodulin-stimulated phosphodiesterase and smooth muscle myosin light chain kinase Source: PubMed URL: [Link]

-

Title: The calmodulin antagonist W-7 (N-(6-aminohexyl)-5-chloro-1-naphthalenesulfonamide hydrochloride) inhibits DENV infection in Huh-7 cells Source: PubMed URL: [Link]

-

Title: PDE Screening Services for Drug Discovery Source: Reaction Biology URL: [Link]

-

Title: Mechanism of activation of cyclic nucleotide phosphodiesterase: requirement of the binding of four Ca2+ to calmodulin for activation. Source: PNAS URL: [Link]

-

Title: Video: Calmodulin-dependent Signaling Source: JoVE URL: [Link]

-

Title: Calmodulin-dependent cyclic nucleotide phosphodiesterase (PDE1) Source: PubMed URL: [Link]

-

Title: Ca2+-calmodulin-dependent phosphodiesterase (PDE1): current perspectives Source: PubMed URL: [Link]

-

Title: Enzyme assays for cGMP hydrolysing Phosphodiesterases Source: PMC - NIH URL: [Link]

-

Title: PDEase Kit - Phosphodiesterase Activity Assay Source: FabGennix URL: [Link]

-

Title: Structure of the Inhibitor W7 Bound to the Regulatory Domain of Cardiac Troponin C Source: PMC - NIH URL: [Link]

-

Title: Phosphodiesterase Screening and Profiling Services Source: BPS Bioscience URL: [Link]

-

Title: Effects of the calmodulin antagonist W-7 on isometric tension development and myosin light chain phosphorylation in bovine tracheal smooth muscle Source: PubMed URL: [Link]

-

Title: Endothelin-1 induced sustained contractions of tracheal smooth muscle involve an activation of protein kinase C Source: Indian Academy of Sciences URL: [Link]

-

Title: Effects of the Calmodulin Antagonist W-7 on Isometric Tension Development and Myosin Light Chain Phosphorylation in Bovine Tracheal Smooth Muscle Source: Semantic Scholar URL: [Link]

-

Title: Calmodulin antagonist W7 directly inhibits f-type current in rabbit sino-atrial cells Source: PubMed URL: [Link]

-

Title: Calmodulin inhibitors, W-7 and TFP, block the calmodulin-independent activation of NADPH-oxidase by arachidonate in a cell-free system Source: PubMed URL: [Link]

-

Title: Calmodulin antagonist W-7 inhibits lysosomal sphingomyelinase activity in C6 glioma cells Source: PubMed URL: [Link]

-

Title: CaMKII inhibitors: from research tools to therapeutic agents Source: Frontiers in Pharmacology URL: [Link]

-

Title: W-7, a calmodulin antagonist, and contracture of malignant hyperthermia susceptible skeletal muscle Source: PubMed URL: [Link]

-

Title: Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay Source: PMC - NIH URL: [Link]

-

Title: Inhibition of calcium-calmodulin-dependent phosphodiesterase (PDE1) suppresses inflammatory responses Source: PMC - PubMed Central URL: [Link]

-

Title: Structural Aspects and Prediction of Calmodulin-Binding Proteins Source: MDPI URL: [Link]

-

Title: Conserved properties of individual Ca 2+ -binding sites in calmodulin Source: PNAS URL: [Link]

-

Title: What are the therapeutic applications for PDE1 inhibitors? Source: Patsnap Synapse URL: [Link]

-

Title: Selective Inhibition of Phosphodiesterase 7 Enzymes Reduces Motivation for Nicotine Use through Modulation of Mesolimbic Dopaminergic Transmission Source: Journal of Neuroscience URL: [Link]

-

Title: Calmodulin-binding proteins Source: Wikipedia URL: [Link]

-

Title: Therapeutic Utility of Phosphodiesterase Type I Inhibitors in Neurological Conditions Source: Frontiers in Pharmacology URL: [Link]

-

Title: Inhibition of calcium-calmodulin-dependent phosphodiesterase (PDE1) suppresses inflammatory responses Source: PubMed URL: [Link]

-

Title: IC50 values for PDE inhibitors against PDE7a and PDE7B Source: ResearchGate URL: [Link]

-

Title: Identification in Silico and Experimental Validation of Novel Phosphodiesterase 7 Inhibitors with Efficacy in Experimental Autoimmune Encephalomyelitis Mice Source: PMC - NIH URL: [Link]

-

Title: Identification in Silico and Experimental Validation of Novel Phosphodiesterase 7 Inhibitors with Efficacy in Experimental Autoimmune Encephalomyelitis Mice | Request PDF Source: ResearchGate URL: [Link]

-

Title: Identification of Phosphodiesterase-7A (PDE7A) as a Novel Target for Reducing Ethanol Consumption in Mice Source: International Journal of Neuropsychopharmacology | Oxford Academic URL: [Link]

Sources

- 1. Calmodulin-dependent cyclic nucleotide phosphodiesterase (PDE1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ca2+-calmodulin-dependent phosphodiesterase (PDE1): current perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pnas.org [pnas.org]

- 5. Video: Calmodulin-dependent Signaling [jove.com]

- 6. Calmodulin-binding proteins - Wikipedia [en.wikipedia.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. W-7 hydrochloride | Calcium Binding Proteins | Tocris Bioscience [tocris.com]

- 9. Solution structure of calmodulin-W-7 complex: the basis of diversity in molecular recognition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. W-7 hydrochloride | PDE | Myosin | CaMK | Apoptosis | TargetMol [targetmol.com]

- 13. PDE-Glo™ Phosphodiesterase Assay [promega.kr]

- 14. Effects of the calmodulin antagonist W-7 on isometric tension development and myosin light chain phosphorylation in bovine tracheal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ias.ac.in [ias.ac.in]

- 16. Calmodulin antagonist W7 directly inhibits f-type current in rabbit sino-atrial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Calmodulin inhibitors, W-7 and TFP, block the calmodulin-independent activation of NADPH-oxidase by arachidonate in a cell-free system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Calmodulin antagonist W-7 inhibits lysosomal sphingomyelinase activity in C6 glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Structure and Synthesis of N-(5-Aminopentyl)-1-naphthalenesulfonamide Hydrochloride

This guide provides a comprehensive overview of the structure, synthesis, and characterization of N-(5-Aminopentyl)-1-naphthalenesulfonamide Hydrochloride, a compound of interest for researchers in drug discovery and chemical biology. Drawing from established synthetic methodologies and analytical principles, this document serves as a technical resource for scientists and professionals in the field.

Introduction: The Naphthalenesulfonamide Scaffold

Naphthalenesulfonamide derivatives are a well-established class of compounds with diverse biological activities. A notable member of this family is N-(6-Aminohexyl)-5-chloro-1-naphthalenesulfonamide (W-7), a widely recognized calmodulin antagonist.[1] Calmodulin is a ubiquitous calcium-binding protein that plays a crucial role in numerous cellular signaling pathways. By antagonizing calmodulin, compounds like W-7 have become invaluable tools for studying calcium-dependent cellular processes.[2][3] The structural similarity of N-(5-Aminopentyl)-1-naphthalenesulfonamide Hydrochloride to these calmodulin antagonists suggests its potential as a modulator of similar biological pathways.[4][5]

The core structure, characterized by a naphthalene ring linked to a sulfonamide group, provides a versatile scaffold for chemical modification. The length and functionality of the alkylamino side chain are critical determinants of the biological activity of these compounds.[2] This guide focuses on the pentylamine derivative, outlining its chemical properties and a detailed methodology for its synthesis and characterization.

Molecular Structure and Properties

A thorough understanding of the physicochemical properties of N-(5-Aminopentyl)-1-naphthalenesulfonamide Hydrochloride is fundamental for its application in research and development.

Chemical Structure

The molecule consists of a naphthalene ring system at position 1, which is attached to a sulfonamide linker. This sulfonamide is, in turn, N-substituted with a 5-aminopentyl chain. The terminal primary amine is protonated to form the hydrochloride salt, enhancing its solubility in aqueous media.

Physicochemical Data

| Property | Value | Source |

| CAS Number | 35517-11-4 | [6][7] |

| Molecular Formula | C₁₅H₂₁ClN₂O₂S | [6][7] |

| Molecular Weight | 328.86 g/mol | [6][7] |

Synthesis of N-(5-Aminopentyl)-1-naphthalenesulfonamide Hydrochloride

The synthesis of the target compound is a multi-step process that requires careful control of reaction conditions to achieve the desired product with high purity. The overall synthetic strategy involves the preparation of the key electrophile, 1-naphthalenesulfonyl chloride, followed by its reaction with a suitable nucleophile, 1,5-diaminopentane, and subsequent conversion to the hydrochloride salt.

Synthetic Workflow

The synthesis can be logically divided into three main stages: preparation of the sulfonyl chloride, regioselective monosulfonylation of the diamine, and formation of the hydrochloride salt.

Caption: Synthetic workflow for N-(5-Aminopentyl)-1-naphthalenesulfonamide Hydrochloride.

Experimental Protocols

Principle: The synthesis of 1-naphthalenesulfonyl chloride from sodium naphthalene-1-sulfonate is a standard method for preparing sulfonyl chlorides. Reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) are effective for this conversion. The choice of reagent can influence the reaction conditions and work-up procedure.

Step-by-Step Protocol:

-

To a stirred suspension of sodium naphthalene-1-sulfonate in an inert solvent such as dichloromethane or chloroform, add a slight excess of thionyl chloride or phosphorus pentachloride portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice to quench the excess reagent.

-

Separate the organic layer, wash it with cold water and brine, and then dry it over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield crude 1-naphthalenesulfonyl chloride. The product can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Principle: The key challenge in this step is to achieve selective monosulfonylation of the diamine. The use of a large excess of 1,5-diaminopentane (cadaverine) is a common strategy to favor the formation of the mono-substituted product over the di-substituted byproduct. The reaction is typically carried out in a suitable organic solvent at low temperatures to control the reactivity of the sulfonyl chloride.

Step-by-Step Protocol:

-

Dissolve a large excess (5-10 equivalents) of 1,5-diaminopentane in a suitable solvent like dichloromethane or tetrahydrofuran.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of 1-naphthalenesulfonyl chloride (1 equivalent) in the same solvent to the cooled diamine solution over a period of 1-2 hours with vigorous stirring.

-

After the addition is complete, allow the reaction to stir at 0 °C for an additional hour and then at room temperature overnight.

-

Monitor the reaction progress by TLC. Upon completion, remove the solvent under reduced pressure.

-

The residue is then subjected to a purification process, typically column chromatography on silica gel, to separate the desired monosulfonated product from the unreacted diamine and the di-sulfonated byproduct.

Principle: The final step involves the conversion of the free base of the sulfonamide to its hydrochloride salt. This is achieved by treating a solution of the purified product with hydrochloric acid in an organic solvent. The hydrochloride salt is generally a stable, crystalline solid that is more soluble in aqueous solutions than the free base.

Step-by-Step Protocol:

-

Dissolve the purified N-(5-Aminopentyl)-1-naphthalenesulfonamide in a minimal amount of a suitable organic solvent, such as methanol or ethanol.

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydrochloric acid in an organic solvent (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring until the solution becomes acidic.

-

The hydrochloride salt will precipitate out of the solution. The precipitation can be enhanced by the addition of a less polar co-solvent like diethyl ether.

-

Collect the precipitate by filtration, wash it with a cold, non-polar solvent (e.g., diethyl ether), and dry it under vacuum to obtain N-(5-Aminopentyl)-1-naphthalenesulfonamide Hydrochloride as a solid.

Characterization and Quality Control

Rigorous characterization of the synthesized compound is essential to confirm its identity, purity, and structural integrity. A combination of spectroscopic and analytical techniques should be employed.

Spectroscopic Analysis

-

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the naphthalene ring, the methylene protons of the pentyl chain, and the amine protons. The integration of these signals should correspond to the number of protons in each environment.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. Distinct signals for the aromatic carbons of the naphthalene ring and the aliphatic carbons of the pentyl chain are expected.

-

FT-IR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the sulfonamide and the primary amine, S=O stretching of the sulfonamide group, and C-H and C=C stretching of the aromatic and aliphatic portions of the molecule.

-

Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight of the compound. The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of the free base or the protonated molecule.

Purity Assessment

The purity of the final compound should be assessed using High-Performance Liquid Chromatography (HPLC). A high-purity standard is crucial for obtaining reliable and reproducible results in subsequent biological assays.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of N-(5-Aminopentyl)-1-naphthalenesulfonamide Hydrochloride. The synthetic protocol emphasizes the critical step of regioselective monosulfonylation of 1,5-diaminopentane. By following the outlined procedures and employing rigorous analytical characterization, researchers can confidently prepare this compound for their studies in chemical biology and drug discovery. The potential of this molecule as a calmodulin antagonist warrants further investigation into its biological activity and mechanism of action.

References

Sources

- 1. researchgate.net [researchgate.net]

- 2. Naphthalenesulfonamides as calmodulin antagonists and protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hydrophobic interaction of the Ca2+-calmodulin complex with calmodulin antagonists. Naphthalenesulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Naphthalenesulfonamides as calmodulin antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Activity-structure relationship of calmodulin antagonists, Naphthalenesulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1-Naphthalenesulfonamide, N-(5-aminopentyl)-5-(dimethylami… [cymitquimica.com]

- 7. N-(5-Aminopentyl)-1-naphthalenesulfonamide hydrochloride - Amerigo Scientific [amerigoscientific.com]

W-7 Hydrochloride: A Comprehensive Technical Guide for Researchers

Introduction: Unveiling the Potential of a Potent Calmodulin Antagonist

W-7 hydrochloride is a cell-permeable naphthalenesulfonamide derivative that has established itself as a cornerstone tool for researchers investigating calcium-dependent signaling pathways.[1][2] Its primary mechanism of action lies in its ability to act as a potent and selective antagonist of calmodulin (CaM), a ubiquitous and essential calcium-binding protein that transduces calcium signals into a vast array of cellular responses.[3][4][5] By binding to CaM, W-7 hydrochloride effectively inhibits the activation of CaM-dependent enzymes, offering a powerful method to dissect the intricate roles of calcium signaling in cellular processes ranging from muscle contraction and cell proliferation to apoptosis and neurotransmission.[1][2][6]

This technical guide, designed for researchers, scientists, and drug development professionals, provides an in-depth exploration of the physical and chemical properties of W-7 hydrochloride, its mechanism of action, and practical, field-proven insights into its application in experimental settings.

Part 1: Physicochemical Properties of W-7 Hydrochloride

A thorough understanding of the physical and chemical characteristics of W-7 hydrochloride is paramount for its effective use in research. This section details its core properties, ensuring accurate preparation and handling of this compound.

Core Chemical Identity

-

Chemical Name: N-(6-Aminohexyl)-5-chloro-1-naphthalenesulfonamide hydrochloride[6][7]

-

CAS Number: 61714-27-0[6]

Solubility and Storage: Ensuring Compound Integrity

Proper dissolution and storage are critical for maintaining the stability and activity of W-7 hydrochloride. The following table summarizes its solubility in common laboratory solvents and recommended storage conditions.

| Property | Value | Source |

| Appearance | White to off-white crystalline solid | |

| Solubility in Water | Soluble up to 5 mM with gentle warming. | |

| Solubility in DMSO | Soluble up to 100 mM. | |

| Solubility in Ethanol | Soluble with warming. | |

| Storage Temperature | Store at room temperature or at -20°C for long-term storage.[2][7] | |

| Stability | Stable for at least four years when stored properly.[7] |

Expert Insight: For cell culture experiments, it is advisable to prepare a concentrated stock solution in DMSO (e.g., 10-50 mM) and store it in aliquots at -20°C to avoid repeated freeze-thaw cycles.[1] When preparing aqueous solutions, gentle warming can aid dissolution. For in vivo studies, various formulations using DMSO, PEG300, Tween-80, and saline have been reported to achieve clear solutions.[1]

Part 2: The Core Mechanism: Calmodulin Antagonism

W-7 hydrochloride exerts its biological effects primarily by inhibiting the function of calmodulin. This section delves into the molecular mechanism of this antagonism and its downstream consequences.

The Calmodulin Signaling Pathway

Calmodulin is a key mediator of calcium signaling. Upon binding to intracellular Ca²⁺, calmodulin undergoes a conformational change, enabling it to interact with and modulate the activity of a multitude of target proteins, including protein kinases, phosphatases, and phosphodiesterases.[3][5]

Caption: Workflow for preparing W-7 hydrochloride stock solution.

Investigating Smooth Muscle Contraction

W-7 hydrochloride is widely used to study the role of calmodulin in smooth muscle physiology and pharmacology.

Experimental Objective: To assess the inhibitory effect of W-7 hydrochloride on agonist-induced smooth muscle contraction.

Methodology: Organ Bath Assay

-

Tissue Preparation: Isolate smooth muscle strips (e.g., from aorta, trachea, or bladder) and mount them in an organ bath containing physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂/5% CO₂.

-

Equilibration: Allow the tissue to equilibrate under a resting tension for a specified period (e.g., 60-90 minutes), with periodic washing.

-

Contraction Induction: Induce contraction by adding a contractile agonist (e.g., phenylephrine, carbachol, or high KCl solution).

-

W-7 Hydrochloride Treatment: Once a stable contraction is achieved, add W-7 hydrochloride cumulatively in increasing concentrations to the organ bath.

-

Data Acquisition: Record the isometric tension continuously.

-

Analysis: Express the relaxation induced by W-7 hydrochloride as a percentage of the maximal contraction induced by the agonist. Calculate the IC₅₀ value.

Expert Insight: It is crucial to perform control experiments with the vehicle (e.g., DMSO) to ensure that the observed relaxation is due to W-7 hydrochloride and not the solvent. The concentration of W-7 hydrochloride can range from 1 µM to 100 µM depending on the tissue and agonist used. [1]

Cell-Based Assays: Apoptosis and Cell Cycle Analysis

W-7 hydrochloride has been shown to induce apoptosis and cell cycle arrest in various cancer cell lines, making it a valuable tool for cancer research. [1] Experimental Objective: To determine the effect of W-7 hydrochloride on cell viability, apoptosis, and cell cycle distribution.

Methodology: Cell Culture-Based Assays

-

Cell Seeding: Seed the cells of interest in appropriate culture plates (e.g., 96-well plates for viability assays, 6-well plates for flow cytometry).

-

Treatment: After allowing the cells to adhere, treat them with varying concentrations of W-7 hydrochloride (e.g., 10-100 µM) for a specified duration (e.g., 24, 48, or 72 hours). [1]3. Viability Assay (e.g., MTT or CellTiter-Glo®): Assess cell viability according to the manufacturer's protocol.

-

Apoptosis Assay (e.g., Annexin V/Propidium Iodide Staining):

-

Harvest the cells (including floating cells).

-

Wash with cold PBS.

-

Resuspend in Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide.

-

Incubate in the dark.

-

Analyze by flow cytometry.

-

-

Cell Cycle Analysis (Propidium Iodide Staining):

-

Harvest the cells.

-

Fix in cold 70% ethanol.

-

Treat with RNase A.

-

Stain with Propidium Iodide.

-

Analyze by flow cytometry.

-

Authoritative Grounding: The observed G1 phase cell cycle arrest induced by W-7 hydrochloride is often associated with the downregulation of cyclins and upregulation of cyclin-dependent kinase inhibitors like p21cip1. Apoptosis induction can proceed via caspase activation and may involve changes in mitochondrial membrane potential.

Conclusion: A Versatile Tool for Calcium Signaling Research

W-7 hydrochloride remains an indispensable pharmacological tool for elucidating the multifaceted roles of calmodulin in cellular physiology and pathophysiology. Its well-characterized physical and chemical properties, coupled with its potent and selective mechanism of action, provide researchers with a reliable means to probe the intricacies of calcium-dependent signaling. The experimental protocols and insights provided in this guide serve as a foundation for the rigorous and effective application of W-7 hydrochloride in diverse research settings, from fundamental cell biology to preclinical drug discovery.

References

-

ResearchGate. Reaction diagram of calmodulin regulated pathways. [Link]

-

ResearchGate. Brief schematic diagram of Ca2+/CaN/NFAT signalling pathway. [Link]

-

BMRB. Calmodulin - BMRB Featured System. [Link]

-

PMC. A complete map of the Calcium/calmodulin-dependent protein kinase kinase 2 (CAMKK2) signaling pathway. [Link]

-

PubMed. The calmodulin antagonist W-7 (N-(6-aminohexyl)-5-chloro-1-naphthalenesulfonamide hydrochloride) inhibits DENV infection in Huh-7 cells. [Link]

-

Proteopedia. Calmodulin JMU. [Link]

-

UTMB Research Experts. The calmodulin antagonist W-7 (N-(6-aminohexyl)-5-chloro-1-naphthalenesulfonamide hydrochloride) inhibits DENV infection in Huh-7 cells. [Link]

-

PubMed. H-NMR studies of calmodulin: the effect of W-7 (N-(6-aminohexyl) - PubMed. [Link]

-

PMC. Structure of the Inhibitor W7 Bound to the Regulatory Domain of Cardiac Troponin C. [Link]

-

PubMed. the modifying effect of W-7 (N-(6-aminohexyl)-5-chloro-1-naphthalenesulfonamide) on the calcium-induced conformational changes of calmodulin. [Link]

-

Zenodo. Identifying new compounds for inhibition of smooth muscle contraction using organ bath: a pragmatic guide to application. [Link]

-

PhytoTech Labs. Preparing Stock Solutions. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. W-7 hydrochloride | PDE | Myosin | CaMK | Apoptosis | TargetMol [targetmol.com]

- 3. BMRB Featured System: Calmodulin [bmrb.io]

- 4. The calmodulin antagonist W-7 (N-(6-aminohexyl)-5-chloro-1-naphthalenesulfonamide hydrochloride) inhibits DENV infection in Huh-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. proteopedia.org [proteopedia.org]

- 6. bio-techne.com [bio-techne.com]

- 7. caymanchem.com [caymanchem.com]

The Naphthalenesulfonamide Scaffold: A Journey from Serendipitous Discovery to Precision Kinase Inhibition

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The naphthalenesulfonamide core, a privileged scaffold in medicinal chemistry, has given rise to a remarkable diversity of enzyme inhibitors with profound impacts on cell biology and therapeutic development. This technical guide provides a comprehensive exploration of the discovery and history of naphthalenesulfonamide derivatives as inhibitors, tracing their evolution from early, less specific calmodulin antagonists to highly potent and selective protein kinase inhibitors. We will delve into the key scientific milestones, the elucidation of their mechanism of action, and the structure-activity relationships that have guided their optimization. This guide is intended to serve as a valuable resource for researchers in the field, offering not only a historical perspective but also practical, field-proven insights and detailed experimental protocols to facilitate further discovery and development of this important class of inhibitors.

The Dawn of an Inhibitor Class: From Calmodulin Antagonism to Kinase Inhibition

The story of naphthalenesulfonamide inhibitors begins not with a targeted drug discovery campaign, but with the serendipitous discovery of their effects on calcium signaling. In the late 1970s and early 1980s, researchers investigating the role of calmodulin (CaM), a ubiquitous calcium-binding protein, identified a series of naphthalenesulfonamide derivatives as potent CaM antagonists.[1][2][3][4] One of the most notable of these early compounds was N-(6-aminohexyl)-5-chloro-1-naphthalenesulfonamide, designated W-7.[1][4]

W-7 was found to bind to CaM in a calcium-dependent manner, thereby inhibiting the activation of CaM-dependent enzymes.[1][3] This discovery provided a valuable chemical tool to probe the multifaceted roles of calmodulin in cellular processes. However, further investigations soon revealed that the biological activities of these compounds were not solely attributable to their anti-CaM effects.

A pivotal shift in understanding came with the discovery that naphthalenesulfonamide derivatives also directly inhibit the activity of various protein kinases.[5] Kinetic studies revealed that compounds like A-3, a shorter alkyl chain derivative of W-7, acted as competitive inhibitors with respect to ATP, the phosphate donor in kinase-catalyzed reactions.[5] This finding was crucial, as it indicated that these molecules were interacting with the highly conserved ATP-binding pocket of protein kinases. This dual activity, targeting both calmodulin and protein kinases, highlighted the promiscuous nature of these early inhibitors but also hinted at the therapeutic potential of the naphthalenesulfonamide scaffold.[5]

The early structure-activity relationship (SAR) studies on these first-generation inhibitors established fundamental principles that would guide future drug design. For instance, the length of the alkyl chain attached to the sulfonamide nitrogen was found to be a critical determinant of activity, with longer chains generally favoring CaM antagonism and shorter chains favoring direct kinase inhibition.[5] The hydrophobicity of the naphthalene ring system was also identified as a key factor in their interaction with target proteins.[3]

Mechanism of Action: Targeting the ATP-Binding Pocket

The primary mechanism by which most naphthalenesulfonamide-based kinase inhibitors exert their effect is through competitive inhibition at the ATP-binding site. This highly conserved pocket in the kinase domain is the active site where ATP binds to donate its gamma-phosphate to a substrate protein. By occupying this site, the inhibitor prevents ATP from binding, thereby blocking the phosphotransferase activity of the kinase.

The naphthalenesulfonamide scaffold is well-suited for this role. The planar naphthalene ring can engage in hydrophobic and van der Waals interactions within the largely hydrophobic ATP-binding pocket. The sulfonamide group, with its ability to act as both a hydrogen bond donor and acceptor, can form crucial interactions with the hinge region of the kinase, a flexible loop that connects the N- and C-terminal lobes of the kinase domain. These interactions mimic the binding of the adenine ring of ATP.

The evolution of naphthalenesulfonamide inhibitors has been a story of increasing specificity. While early compounds like W-7 were relatively non-selective, subsequent medicinal chemistry efforts have focused on modifying the scaffold to achieve greater potency and selectivity for specific kinases. This has been achieved by introducing various substituents on the naphthalene ring and by modifying the side chain attached to the sulfonamide nitrogen. These modifications allow for tailored interactions with unique features of the ATP-binding sites of different kinases, which, while highly conserved, do possess subtle differences that can be exploited for selective targeting.

Key Discoveries and the Evolution of Naphthalenesulfonamide Inhibitors

The journey from the early, non-selective naphthalenesulfonamide inhibitors to the highly targeted drugs in clinical use today is marked by several key discoveries.

The Emergence of ROCK Inhibitors: Fasudil

A major breakthrough in the therapeutic application of naphthalenesulfonamide derivatives was the development of Fasudil (HA-1077) . Fasudil is a potent inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK), a serine/threonine kinase that plays a crucial role in regulating cell shape, motility, and contraction. The development of Fasudil represented a significant step forward in achieving kinase selectivity. While it still inhibits other kinases to some extent, its preferential inhibition of ROCK has led to its approval in Japan and China for the treatment of cerebral vasospasm following subarachnoid hemorrhage.[6]

The success of Fasudil spurred further research into ROCK inhibitors and their potential therapeutic applications in a wide range of diseases, including hypertension, glaucoma, and cancer.

Expanding the Target Landscape

Building on the foundational understanding of the naphthalenesulfonamide scaffold, researchers have successfully designed derivatives that target a diverse array of other kinases and enzymes. This demonstrates the remarkable versatility of this chemical core. Recent examples include the development of inhibitors for:

-

Myosin Light Chain Kinase (MLCK): Naphthalenesulfonamide derivatives have been shown to be effective inhibitors of MLCK, a key enzyme in smooth muscle contraction.[5]

-

Protein Kinase A (PKA) and Protein Kinase C (PKC): Early naphthalenesulfonamides also showed inhibitory activity against these important signaling kinases, albeit with lower selectivity.[5]

The ability to rationally design naphthalenesulfonamide derivatives with specific inhibitory profiles has been greatly aided by advances in structural biology and computational chemistry.

Structure-Activity Relationship (SAR) and Rational Drug Design

The optimization of naphthalenesulfonamide inhibitors has been driven by a deep understanding of their structure-activity relationships. Key structural features that influence potency and selectivity include:

-

The Naphthalene Core: The bicyclic aromatic system provides a rigid scaffold that fits well into the ATP-binding pocket. Substitutions on the naphthalene ring can be used to fine-tune interactions with the surrounding amino acid residues and enhance selectivity.

-

The Sulfonamide Linker: This group is critical for forming hydrogen bonds with the kinase hinge region. The geometry and electronic properties of the sulfonamide can significantly impact binding affinity.

-

The Side Chain: The nature of the substituent attached to the sulfonamide nitrogen is a major determinant of selectivity. By varying the size, shape, and chemical properties of this side chain, it is possible to target specific sub-pockets within the ATP-binding site of different kinases.

The iterative process of designing, synthesizing, and testing new derivatives, guided by SAR and structural information, has been instrumental in the development of the highly potent and selective naphthalenesulfonamide inhibitors available today.

Experimental Protocols for the Characterization of Naphthalenesulfonamide Inhibitors

The discovery and development of naphthalenesulfonamide inhibitors rely on a suite of robust and reliable experimental assays. This section provides detailed, step-by-step methodologies for key experiments used to characterize these compounds.

Synthesis of Naphthalenesulfonamide Derivatives

The synthesis of naphthalenesulfonamide derivatives typically involves the reaction of a naphthalenesulfonyl chloride with a primary or secondary amine in the presence of a base.

General Procedure for the Synthesis of Naphthalenesulfonamides:

-

Preparation of the Amine Solution: In a clean, dry round-bottom flask, dissolve the desired amine (1.0 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Addition of Base: Add a suitable base, such as triethylamine or pyridine (1.1-1.5 equivalents), to the amine solution.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Addition of Naphthalenesulfonyl Chloride: Dissolve the naphthalenesulfonyl chloride (1.0-1.05 equivalents) in a minimal amount of the anhydrous solvent. Add the sulfonyl chloride solution dropwise to the stirred amine solution at 0 °C over a period of 15-30 minutes.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting amine is consumed.

-

Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Example Synthesis of Fasudil:

A common synthetic route to Fasudil involves the reaction of 5-isoquinolinesulfonyl chloride with homopiperazine. The reaction is typically carried out in a suitable solvent with a base to neutralize the HCl generated.

In Vitro Kinase Inhibition Assay

Determining the inhibitory potency of a compound against its target kinase is a critical step in the drug discovery process. This is typically done using an in vitro kinase assay, which measures the ability of the compound to inhibit the phosphorylation of a substrate by the kinase.

Protocol for a Generic In Vitro Kinase Assay (e.g., using ADP-Glo™ Kinase Assay):

-

Prepare Reagents:

-

Kinase Buffer: Prepare a suitable kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

-

ATP Solution: Prepare a stock solution of ATP in kinase buffer. The final concentration of ATP in the assay should be at or near the Kₘ value for the specific kinase.

-